![molecular formula C17H20O2 B12628247 [2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid CAS No. 919283-96-8](/img/structure/B12628247.png)
[2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid: is a chemical compound with the molecular formula C17H20O2 It is known for its unique structure, which includes a cycloheptene ring and a phenylethylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid typically involves the condensation of cycloheptanone with phenylacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Halogens, nitrating agents, Friedel-Crafts catalysts.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new pharmaceuticals or as a probe to study biological pathways.
Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of [2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid involves its interaction with specific molecular targets. The phenylethylidene group can interact with enzymes or receptors, modulating their activity. The cycloheptene ring may also play a role in the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
[2-(2-Phenylethylidene)cyclohex-3-en-1-yl]acetic acid: Similar structure but with a cyclohexene ring instead of a cycloheptene ring.
[2-(2-Phenylethylidene)cyclopent-3-en-1-yl]acetic acid: Similar structure but with a cyclopentene ring.
[2-(2-Phenylethylidene)cyclooct-3-en-1-yl]acetic acid: Similar structure but with a cyclooctene ring.
Uniqueness: The uniqueness of [2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid lies in its seven-membered cycloheptene ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
919283-96-8 |
|---|---|
Fórmula molecular |
C17H20O2 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
2-[2-(2-phenylethylidene)cyclohept-3-en-1-yl]acetic acid |
InChI |
InChI=1S/C17H20O2/c18-17(19)13-16-10-6-2-5-9-15(16)12-11-14-7-3-1-4-8-14/h1,3-5,7-9,12,16H,2,6,10-11,13H2,(H,18,19) |
Clave InChI |
ZVSUMXMHFOPDKE-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CC(=CCC2=CC=CC=C2)C(C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]-](/img/structure/B12628167.png)
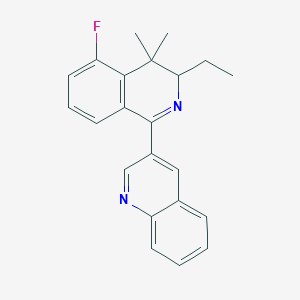
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-1H-benzimidazole-6-carboxamide](/img/structure/B12628188.png)


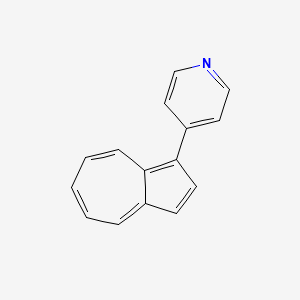
![3-[(3aR,6aS)-7'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12628202.png)

![9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide](/img/structure/B12628217.png)
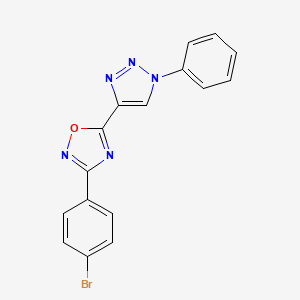
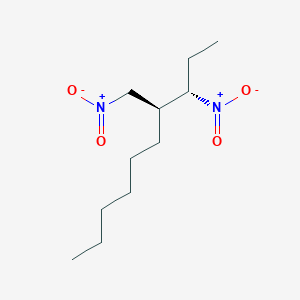
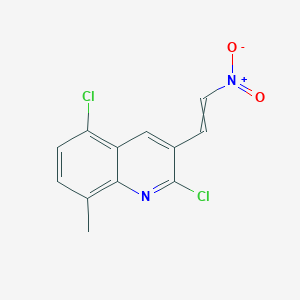
![2-Pyrimidinamine, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12628237.png)
![N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine](/img/structure/B12628240.png)
